molecular formula C22H25Cl3FN5O B3001087 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride CAS No. 1331266-26-2

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride

Katalognummer B3001087
CAS-Nummer: 1331266-26-2
Molekulargewicht: 500.82
InChI-Schlüssel: RHGKMSSTJGNMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C22H25Cl3FN5O and its molecular weight is 500.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potentials

  • A study by Mehta et al. (2019) synthesized similar compounds and evaluated them for in vitro antimicrobial and anticancer activities. The compounds displayed significant antimicrobial activity and one compound exhibited notable anticancer activity, though lower than standard drugs. Molecular docking also suggested potential in anticancer drug design.

ACAT-1 Inhibitor for Treatment of Diseases Involving ACAT-1 Overexpression

  • Research by Shibuya et al. (2018) identified a compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with significant selectivity. This compound shows potential for treating diseases related to ACAT-1 overexpression.

Cytotoxic Activity Against Cancer Cell Lines

  • A study by Ding et al. (2012) focused on novel compounds with imidazo[2,1-b]thiazole scaffolds, showing potential as inhibitors against specific cancer cell lines, indicating a potential role in cancer therapy.

Antiproliferative Activity Through VEGFR-2-TK Inhibition

  • Research by Hassan et al. (2021) synthesized derivatives that showed higher anticancer activity than their precursors and effectively inhibited breast cancer cell lines. These compounds also demonstrated inhibitory activity on VEGFR-2.

Potential as Histamine H3 Receptor Ligand

  • A study by Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand for clinical PET studies, indicating a role in neuroscientific research.

CNS Agent Evaluation

  • Research by Verma et al. (2017) evaluated similar compounds for their potential as central nervous system (CNS) agents, showing promise in neuropharmacology.

Antibacterial, Antifungal, and Cytotoxic Activities

  • A study by Gan et al. (2010) on azole-containing piperazine derivatives showed moderate to significant antibacterial and antifungal activities, along with cytotoxic effectiveness against certain cell lines.

Novel Metal-Based Chemotherapy for Tropical Diseases

  • Research by Navarro et al. (2000) explored the potential of metal-based chemotherapy against tropical diseases, demonstrating the versatility of similar compounds in treating infectious diseases.

Pharmacokinetics and Metabolism in Rats and Dogs

  • A study by Singh et al. (2001) examined the pharmacokinetics and metabolism of a related compound, highlighting its potential for further pharmacological development.

Synthesis of Heterocyclic Compounds for Various Applications

  • Research by Mahmood and Ahmad (2020) involved the synthesis of heterocyclic compounds, indicating a broad range of potential applications in pharmaceutical chemistry.

Eigenschaften

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O.2ClH/c23-18-2-1-3-20(14-18)29-9-8-25-22(29)28-12-10-27(11-13-28)16-21(30)26-15-17-4-6-19(24)7-5-17;;/h1-9,14H,10-13,15-16H2,(H,26,30);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGKMSSTJGNMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl3FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.